Cas no 1483264-63-6 (1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid)

1-(4-Chlorophenyl)sulfanylcyclobutane-1-carboxylic acid is a cyclobutane-based carboxylic acid derivative featuring a 4-chlorophenylthio substituent. This compound is of interest in synthetic and medicinal chemistry due to its unique structural framework, which combines a strained cyclobutane ring with a sulfur-containing aromatic moiety. The presence of the carboxylic acid group enhances its utility as a versatile intermediate for further functionalization, such as amide formation or esterification. The electron-withdrawing chloro substituent on the phenyl ring may influence reactivity, making it valuable for designing bioactive molecules or materials with tailored properties. Its well-defined structure ensures consistency in research and industrial applications.
1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid structure
1483264-63-6 structure
商品名:1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid
CAS番号:1483264-63-6
MF:C11H11ClO2S
メガワット:242.721841096878
CID:6016801
PubChem ID:66144140

1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid 化学的及び物理的性質

名前と識別子

    • 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid
    • 1-[(4-Chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
    • Cyclobutanecarboxylic acid, 1-[(4-chlorophenyl)thio]-
    • EN300-1122520
    • 1483264-63-6
    • AKOS015487111
    • 1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylicacid
    • インチ: 1S/C11H11ClO2S/c12-8-2-4-9(5-3-8)15-11(10(13)14)6-1-7-11/h2-5H,1,6-7H2,(H,13,14)
    • InChIKey: FSMUVQCQAJTWMV-UHFFFAOYSA-N
    • ほほえんだ: C1(SC2=CC=C(Cl)C=C2)(C(O)=O)CCC1

計算された属性

  • せいみつぶんしりょう: 242.0168285g/mol
  • どういたいしつりょう: 242.0168285g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 15
  • 回転可能化学結合数: 3
  • 複雑さ: 245
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.4
  • トポロジー分子極性表面積: 62.6Ų

じっけんとくせい

  • 密度みつど: 1.39±0.1 g/cm3(Predicted)
  • ふってん: 405.5±30.0 °C(Predicted)
  • 酸性度係数(pKa): 3.41±0.20(Predicted)

1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1122520-1.0g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6
1g
$1142.0 2023-06-09
Enamine
EN300-1122520-0.1g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6 95%
0.1g
$490.0 2023-10-26
Enamine
EN300-1122520-0.5g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6 95%
0.5g
$535.0 2023-10-26
Enamine
EN300-1122520-10g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6 95%
10g
$2393.0 2023-10-26
Enamine
EN300-1122520-5.0g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6
5g
$3313.0 2023-06-09
Enamine
EN300-1122520-10.0g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6
10g
$4914.0 2023-06-09
Enamine
EN300-1122520-0.05g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6 95%
0.05g
$468.0 2023-10-26
Enamine
EN300-1122520-1g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6 95%
1g
$557.0 2023-10-26
Enamine
EN300-1122520-5g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6 95%
5g
$1614.0 2023-10-26
Enamine
EN300-1122520-0.25g
1-[(4-chlorophenyl)sulfanyl]cyclobutane-1-carboxylic acid
1483264-63-6 95%
0.25g
$513.0 2023-10-26

1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid 関連文献

1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acidに関する追加情報

Introduction to 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid (CAS No. 1483264-63-6)

1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid, identified by the Chemical Abstracts Service Number (CAS No.) 1483264-63-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by a cyclobutane core substituted with a sulfanyl group and a carboxylic acid moiety, coupled with a 4-chlorophenyl substituent. The structural features of this molecule make it a promising candidate for further exploration in drug discovery, particularly due to its unique pharmacophoric properties.

The 4-chlorophenyl group in the molecular structure introduces a region of electron-withdrawing character, which can influence the reactivity and binding affinity of the compound. This feature is particularly relevant in the design of bioactive molecules, where precise control over electronic distributions is often crucial for achieving optimal pharmacological effects. The sulfanyl group, on the other hand, provides a versatile handle for further chemical modifications, enabling the synthesis of derivatives with tailored biological activities.

Recent advancements in computational chemistry and molecular modeling have highlighted the potential of 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid as a scaffold for developing novel therapeutic agents. Studies have demonstrated that the cyclobutane ring can enhance metabolic stability and improve oral bioavailability, key factors in drug development. Furthermore, the presence of both carboxylic acid and sulfanyl functionalities allows for diverse interactions with biological targets, including enzymes and receptors.

In the context of medicinal chemistry, the carboxylic acid moiety serves as a critical site for hydrogen bonding interactions, which are essential for receptor binding and efficacy. This property has been leveraged in the design of molecules targeting various therapeutic areas, such as inflammation and pain management. The sulfanyl group, while less directly involved in primary binding interactions, contributes to the overall shape and electronic properties of the molecule, influencing its binding mode and affinity.

One of the most compelling aspects of 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid is its potential as a lead compound for further derivatization. Researchers have explored various strategies to modify this scaffold, including introducing different substituents on the 4-chlorophenyl ring or altering the sulfanyl group to enhance specific pharmacological profiles. These modifications have led to promising candidates for clinical evaluation, showcasing the versatility and utility of this compound.

The synthesis of 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies, such as transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the complex framework efficiently. These synthetic approaches not only highlight the synthetic prowess available in modern organic chemistry but also underscore the importance of robust methodologies in drug development.

From a biological perspective, 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid has been investigated for its potential role in modulating various biological pathways. Preclinical studies have suggested that derivatives of this compound may exhibit inhibitory activity against key enzymes involved in inflammatory responses. The structural motifs present in this molecule are reminiscent of known bioactive scaffolds, suggesting that it could serve as a valuable starting point for developing new therapeutics.

The integration of high-throughput screening (HTS) technologies has further accelerated the exploration of 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid as a drug candidate. By systematically testing large libraries of compounds for biological activity, researchers can rapidly identify promising derivatives for further optimization. This approach has been instrumental in identifying novel molecular entities with therapeutic potential across multiple disease areas.

Future directions in the study of 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid may focus on elucidating its mechanism of action and exploring its interactions with complex biological systems. Advances in techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy will provide detailed insights into how this compound interacts with its targets at an atomic level. Such structural information is crucial for understanding its pharmacological effects and guiding future drug design efforts.

Additionally, computational methods such as molecular dynamics simulations and quantum mechanical calculations are being employed to predict how 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid behaves within biological environments. These computational tools can help researchers predict binding affinities, metabolic stability, and other key properties without extensive experimental work. By combining experimental data with computational predictions, scientists can make more informed decisions about optimizing this compound for therapeutic use.

The pharmaceutical industry continues to recognize the importance of innovative molecular scaffolds like 1-(4-chlorophenyl)sulfanylcyclobutane-1-carboxylic acid in driving drug discovery forward. As new challenges emerge in treating complex diseases, compounds with unique structural features will be essential for developing effective treatments. The versatility and potential of this molecule make it a valuable asset in the ongoing quest to develop safer and more effective therapeutics.

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